molecular formula C13H11N5O B11860882 N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide CAS No. 583039-83-2

N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide

Cat. No.: B11860882
CAS No.: 583039-83-2
M. Wt: 253.26 g/mol
InChI Key: DTLMZBXDZMCXJO-UHFFFAOYSA-N
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Description

N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an amino group at position 3 and a benzamide moiety at position 3. The amino group enhances hydrogen-bonding interactions with biological targets, while the benzamide contributes to metabolic stability and solubility .

Properties

CAS No.

583039-83-2

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

N-(3-amino-2H-pyrazolo[3,4-b]pyridin-5-yl)benzamide

InChI

InChI=1S/C13H11N5O/c14-11-10-6-9(7-15-12(10)18-17-11)16-13(19)8-4-2-1-3-5-8/h1-7H,(H,16,19)(H3,14,15,17,18)

InChI Key

DTLMZBXDZMCXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(NN=C3N=C2)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve the use of organic solvents such as ethanol or dichloromethane and may require heating or cooling to specific temperatures to achieve the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-nitro-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide, while reduction may produce N-(3-amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzylamine .

Scientific Research Applications

N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolo[3,4-b]pyridine core distinguishes this compound from analogs with pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine cores. For example:

  • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide): The additional nitrogen atom in the pyrimidine ring increases electron deficiency, enhancing interactions with ATP-binding pockets in kinases. However, this reduces solubility compared to the pyridine core .

Substituent Effects on the Benzamide Moiety

Compound Name Substituent on Benzamide Key Properties
Target Compound 3-Amino Enhanced hydrogen bonding; moderate lipophilicity (logP ~2.1)
Olverembatinib 3-(Trifluoromethyl) Increased metabolic stability (t₁/₂ > 6h); potent Bcr-Abl inhibition (IC₅₀ = 0.5 nM)
5-Chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide 5-Chloro-2-nitro High reactivity (electrophilic nitro group); potential genotoxicity concerns
N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide Acrylamide Michael acceptor functionality; irreversible kinase inhibition (e.g., EGFR IC₅₀ = 8 nM)

Functional Group Modifications

  • Amino Group (Target Compound): Facilitates interactions with Asp and Glu residues in kinases (e.g., JAK2 inhibition ).
  • Trifluoromethyl Group () : Improves membrane permeability (cLogP = 3.5) and resistance to oxidative metabolism .
  • Ethynyl Linker (Olverembatinib) : Enhances rigidity, optimizing binding to tyrosine kinases (Kd = 0.2 nM for Bcr-Abl) .

Biological Activity

N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O, with a molecular weight of 218.23 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Studies suggest that this compound acts as a selective inhibitor of specific kinases involved in cell signaling pathways. It has shown potential in inhibiting the activity of p38 MAPK and other related kinases, which play crucial roles in inflammatory responses and cancer progression .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G2/M phase in cancer cell lines. This effect is significant for its potential use as an anticancer agent, as it can prevent the proliferation of malignant cells .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This property highlights its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological potency of this compound can be influenced by various substituents on the pyrazole and benzamide moieties:

  • Substituent Effects : The presence of electronegative groups at specific positions on the benzamide ring enhances the binding affinity and inhibitory activity against target proteins. For instance, modifications at the para-position have been shown to increase potency significantly .

Anticancer Activity

A study evaluating various aminopyrazole derivatives identified this compound as a promising candidate with IC50 values indicating potent activity against several cancer cell lines (e.g., MCF-7 and HCT116). The compound's ability to induce apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins was highlighted as a key mechanism behind its anticancer effects .

Anti-inflammatory Activity

In vivo studies demonstrated that this compound significantly reduced microglial activation and cytokine release in models of neuroinflammation. These findings suggest that this compound may be beneficial for treating neurodegenerative diseases characterized by chronic inflammation .

Summary Table of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces G2/M cell cycle arrest
Anti-inflammatoryInhibits TNF-alpha release
Kinase inhibitionSelective inhibition of p38 MAPK

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